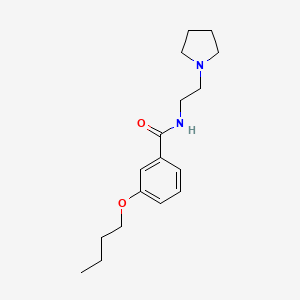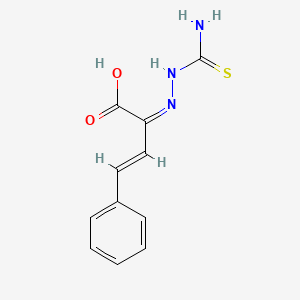
Ammonium, adipoylbis(iminoethylene)bis(triethyl-, diiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium, adipoylbis(iminoethylene)bis(triethyl-, diiodide) is a bis-quaternary ammonium compound. These compounds are known for their antimicrobial properties and are widely used in various industrial and medical applications. The structure of this compound includes two ammonium groups connected by an adipoyl linker, with each ammonium group further bonded to triethyl groups and diiodide ions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ammonium, adipoylbis(iminoethylene)bis(triethyl-, diiodide) typically involves the reaction of adipoyl chloride with triethylamine in the presence of a suitable solvent. The reaction proceeds through the formation of an intermediate, which is then treated with iodine to yield the final product. The reaction conditions generally include:
Solvent: Anhydrous conditions using solvents like dichloromethane or chloroform.
Temperature: Room temperature to slightly elevated temperatures (25-40°C).
Reaction Time: Several hours to ensure complete reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Ammonium, adipoylbis(iminoethylene)bis(triethyl-, diiodide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The iodide ions can be substituted with other halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halide exchange reactions can be carried out using silver nitrate (AgNO3) or sodium halides (NaCl, NaBr).
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of new quaternary ammonium salts with different halides.
Wissenschaftliche Forschungsanwendungen
Ammonium, adipoylbis(iminoethylene)bis(triethyl-, diiodide) has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane interactions due to its cationic nature.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants and antiseptics.
Industry: Utilized in the formulation of cleaning agents and surface disinfectants.
Wirkmechanismus
The antimicrobial activity of ammonium, adipoylbis(iminoethylene)bis(triethyl-, diiodide) is primarily due to its ability to disrupt microbial cell membranes. The positively charged ammonium groups interact with the negatively charged components of the cell membrane, leading to increased permeability and eventual cell lysis. This compound can target a wide range of microorganisms, including bacteria, fungi, and viruses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ammonium, oxalylbis(iminoethylene)bis(triethyl-, diiodide): Similar structure but with an oxalyl linker instead of adipoyl.
Benzalkonium chloride: A widely used quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium bromide (CTAB): Another quaternary ammonium compound used in various applications.
Uniqueness
Ammonium, adipoylbis(iminoethylene)bis(triethyl-, diiodide) is unique due to its specific adipoyl linker, which can influence its solubility, stability, and interaction with microbial cell membranes. This structural feature may provide enhanced antimicrobial activity compared to other quaternary ammonium compounds.
Eigenschaften
CAS-Nummer |
62055-20-3 |
|---|---|
Molekularformel |
C22H48I2N4O2 |
Molekulargewicht |
654.5 g/mol |
IUPAC-Name |
triethyl-[2-[[6-oxo-6-[2-(triethylazaniumyl)ethylamino]hexanoyl]amino]ethyl]azanium;diiodide |
InChI |
InChI=1S/C22H46N4O2.2HI/c1-7-25(8-2,9-3)19-17-23-21(27)15-13-14-16-22(28)24-18-20-26(10-4,11-5)12-6;;/h7-20H2,1-6H3;2*1H |
InChI-Schlüssel |
VUOFZQYCBVLOBB-UHFFFAOYSA-N |
Kanonische SMILES |
CC[N+](CC)(CC)CCNC(=O)CCCCC(=O)NCC[N+](CC)(CC)CC.[I-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![n-[(2-Ethoxyphenyl)carbamoyl]octadecanamide](/img/structure/B13768690.png)




![4h-1-Benzopyran-4-one,2-[3-(dimethylamino)phenyl]-](/img/structure/B13768707.png)
![4-[[5-(Aminocarbonyl)-2-chlorophenyl]azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide](/img/structure/B13768714.png)



![2-Amino-4-azanidyl-5-[(5-nitro-2-oxidophenyl)diazenyl]benzenesulfonate;chromium(3+);hydron;1-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-2-olate](/img/structure/B13768739.png)


